3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone
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Overview
Description
3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is a chemical compound that is related to 2-(Phenylsulfonyl)-3-phenyloxaziridine, also known as the Davis reagent . The Davis reagent is an especially useful reagent for the α-hydroxylation of ketones and esters .
Chemical Reactions Analysis
The Davis reagent, a related compound, enables a generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones in very good isolated yields .Scientific Research Applications
Davis Oxidation Reagent
3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone: , commonly known as the Davis reagent, plays a crucial role in organic synthesis. Here’s how:
- Davis Oxidation : This reagent is particularly useful for the α-hydroxylation of ketones and esters, a transformation known as the Davis Oxidation . When ketone or ester enolates react with the Davis reagent, they yield α-hydroxy carbonyl or carboxyl compounds with excellent stereochemistry .
Sulfone Synthesis
The Davis reagent enables the generation of sulfinate anions by oxidizing the corresponding thiolates. These sulfinate anions can then undergo S-alkylation under phase-transfer catalysis, resulting in the formation of sulfones. Notably, this process provides sulfones in very good isolated yields .
Future Research Directions
While the above applications are well-established, ongoing research continues to uncover novel uses for this intriguing compound. Researchers are exploring its potential in medicinal chemistry, asymmetric synthesis, and other fields. Keep an eye out for exciting developments!
Mechanism of Action
Target of Action
Compounds like “3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone” often target enolate anions generated in situ from ketones or esters .
Mode of Action
These compounds can enable an oxidation of enolates to provide α-hydroxylated compounds . The transfer of oxygen from N-sulfonyloxaziridines to nucleophiles happens in a SN2 mechanism, in which the enolate anion as nucleophile attacks the oxaziridine oxygen atom to give a hemiaminal intermediate .
Biochemical Pathways
The affected pathways often involve the α-hydroxylation of ketones and esters, known as Davis Oxidation . This can lead to the production of α-hydroxy carbonyl or carboxyl compounds .
Pharmacokinetics
Similar compounds are often used as substrates for enolate reactions .
Result of Action
The molecular and cellular effects often involve the generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones .
properties
IUPAC Name |
2-(benzenesulfonyl)-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-15-11-14(12-7-3-1-4-8-12)16(20-15)21(18,19)13-9-5-2-6-10-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCPNOQSVXJSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone |
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